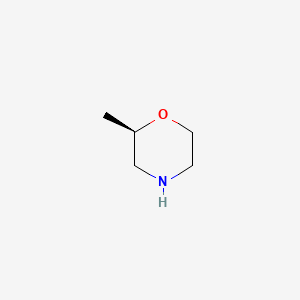

(R)-2-Methylmorpholine

Description

Significance of Chiral Morpholine (B109124) Derivatives in Modern Synthetic Chemistry

Chiral morpholine derivatives are a class of compounds that have garnered considerable attention in modern synthetic chemistry. tsijournals.comsigmaaldrich.com Their importance stems from their prevalence in a wide array of biologically active molecules and their utility as chiral auxiliaries and ligands in asymmetric catalysis. tsijournals.comsigmaaldrich.com The morpholine scaffold, a six-membered ring containing both an amine and an ether functional group, offers a unique combination of properties. tsijournals.comsci-hub.se It can enhance a molecule's solubility, bioavailability, and metabolic stability, making it a favored component in drug design. sci-hub.sethieme-connect.com

The incorporation of a chiral center, as seen in (R)-2-Methylmorpholine, adds a layer of stereochemical control, which is essential for the development of enantiomerically pure pharmaceuticals. nih.gov The specific spatial arrangement of substituents on the morpholine ring can profoundly influence a molecule's biological activity. tsijournals.com

Strategic Importance of this compound as a Chiral Scaffold

The strategic importance of this compound lies in its role as a versatile chiral scaffold. lookchem.com A chiral scaffold is a core molecular structure with a defined stereochemistry that serves as a template for the synthesis of more complex chiral molecules. This compound provides a rigid and predictable framework, allowing for the controlled introduction of other functional groups. lookchem.com This is particularly valuable in the pharmaceutical industry, where it is used as a building block in the synthesis of various drug candidates. guidechem.comlookchem.com

Its utility has been demonstrated in the preparation of hedgehog protein modulators, which are significant in targeting signaling pathways implicated in diseases like cancer. lookchem.com The chiral nature of this compound is critical for its ability to form stable complexes and for its specific reactivity in these synthetic pathways. lookchem.com

Evolution of Chiral Morpholine Building Blocks in Asymmetric Synthesis

The use of chiral morpholine building blocks in asymmetric synthesis has evolved significantly over time. Initially, simple morpholine derivatives were used primarily to modify the physicochemical properties of molecules. tsijournals.com However, the quest for enantiomerically pure compounds has driven the development of more sophisticated chiral morpholine building blocks. researchgate.net

Asymmetric synthesis aims to create a specific stereoisomer of a molecule, and chiral building blocks are fundamental to this process. e-bookshelf.dewiley.com The development of methods to synthesize chiral morpholines with high enantiomeric purity has been a key area of research. researchgate.netsorbonne-universite.fr These methods include strategies where the stereocenter is formed before, during, or after the cyclization to create the morpholine ring. researchgate.net The availability of compounds like this compound has expanded the toolbox of synthetic chemists, enabling the construction of complex and stereochemically defined molecules with greater efficiency and precision. sci-hub.seresearchgate.net

Overview of Research Trajectories for this compound

Current research involving this compound is focused on several key areas. A primary trajectory is its continued application as a building block for novel pharmaceuticals. guidechem.comlookchem.com Researchers are exploring its incorporation into a wider range of therapeutic agents, leveraging its favorable properties to improve drug efficacy and pharmacokinetics. sci-hub.se

Another significant research direction is the development of new synthetic methodologies that utilize this compound as a chiral catalyst or ligand in asymmetric reactions. guidechem.comsigmaaldrich.com This involves designing reactions where the chirality of the morpholine derivative influences the stereochemical outcome of the transformation, leading to the synthesis of other valuable chiral compounds. researchgate.net Furthermore, ongoing studies aim to expand the library of substituted chiral morpholines to provide a broader range of building blocks for diverse synthetic applications. sorbonne-universite.fr

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related concepts.

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 790184-33-7 | guidechem.com |

| Molecular Formula | C5H11NO | guidechem.com |

| Molecular Weight | 101.15 g/mol | nih.gov |

| Appearance | Colorless liquid | guidechem.com |

| Synonyms | (2R)-2-Methylmorpholine | guidechem.com |

| pKa | 9.01 ± 0.40 (Predicted) | guidechem.com |

Table 2: Applications of Chiral Morpholine Derivatives

| Application Area | Description | References |

| Pharmaceuticals | Building blocks for drugs, enhancing properties like solubility and bioavailability. | guidechem.comtsijournals.comsci-hub.sethieme-connect.com |

| Agrochemicals | Used in the synthesis of fungicides and other agricultural chemicals. | guidechem.comsorbonne-universite.fr |

| Asymmetric Synthesis | Act as chiral auxiliaries and ligands to control stereochemistry. | tsijournals.comsigmaaldrich.comresearchgate.net |

| Chiral Catalysts | Employed to induce chirality in chemical reactions. | guidechem.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMMFVPUIVBYII-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Methylmorpholine and Its Advanced Precursors

Stereoselective and Enantioselective Synthesis Routes to (R)-2-Methylmorpholine

The primary challenge in synthesizing this compound lies in the precise control of the stereocenter at the C2 position. Various strategies have been developed to achieve high levels of enantiopurity, which can be broadly categorized into chiral pool-based methods, asymmetric catalysis, and biocatalytic approaches.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.com This approach leverages the inherent chirality of the starting material to construct the target molecule through a series of stereospecific reactions, where the stereochemistry of the starting material directly dictates the stereochemistry of the product.

A common strategy for this compound involves starting from the chiral pool amino acid, (R)-alanine. The synthesis can proceed via the reduction of (R)-alanine to its corresponding amino alcohol, (R)-alaninol. This enantiopure intermediate can then undergo N-alkylation with a two-carbon electrophile containing a leaving group, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, followed by an intramolecular cyclization to form the morpholine (B109124) ring. The stereocenter derived from (R)-alanine is retained throughout the reaction sequence, ensuring the formation of the desired this compound.

Another example involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, which can be derived from chiral precursors. banglajol.info For instance, a suitable β-aminoalcohol precursor to this compound can be subjected to bromination (Br2), which induces an intramolecular cyclization to yield a bromomethyl-substituted morpholine with defined stereochemistry. banglajol.info Subsequent dehalogenation would furnish the target compound.

Asymmetric catalysis is a powerful tool for creating chiral molecules, offering high efficiency and atom economy. nih.gov This strategy introduces chirality through the use of a small amount of a chiral catalyst, which can be a transition metal complex with a chiral ligand or an organocatalyst.

One of the most effective methods for synthesizing 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. nih.govrsc.org This "after cyclization" approach involves creating the achiral morpholine ring first, followed by a catalytic hydrogenation to establish the stereocenter. nih.gov Specifically, a 2-methyl-dehydromorpholine can be hydrogenated using a rhodium complex bearing a chiral bisphosphine ligand with a large bite angle, such as (R,R,R)-SKP. nih.govsemanticscholar.org This methodology has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.org The reaction can be performed on a gram scale, highlighting its potential for practical applications. nih.gov

Table 1: Asymmetric Hydrogenation of a 2-Methyl-Dehydromorpholine Precursor

| Entry | Catalyst Ligand | Solvent | H₂ Pressure (atm) | Time (h) | Conversion (%) | Yield (%) | ee (%) |

| 1 | (R,R,R)-SKP | DCM | 30 | 24 | >99 | 97 | 92 |

| 2 | f-Binaphane | DCM | 30 | 24 | >99 | 95 | 85 |

| 3 | JosiPhos | DCM | 30 | 24 | >99 | 96 | 78 |

| 4 | (R,R,R)-SKP | Toluene | 30 | 24 | >99 | 94 | 88 |

| 5 | (R,R,R)-SKP | THF | 30 | 24 | >99 | 93 | 90 |

Data synthesized from findings on asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govsemanticscholar.org

Another catalytic approach involves the tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. While often applied to 3-substituted morpholines, the principles can be adapted. organic-chemistry.orgnih.gov This involves an initial metal-catalyzed hydroamination of an appropriate aminoalkyne to form a cyclic imine, which is then reduced in the same pot via asymmetric transfer hydrogenation using a well-defined catalyst like a Noyori-Ikariya ruthenium complex. organic-chemistry.orgnih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. taylorfrancis.comjocpr.com Enzyme-catalyzed reactions are renowned for their high enantioselectivity and regioselectivity, and they are typically performed under mild conditions (ambient temperature and pressure) in aqueous media. taylorfrancis.comnih.gov

For the synthesis of this compound, enzymes can be employed in several ways. One common chemoenzymatic approach is the kinetic resolution of a racemic mixture of 2-methylmorpholine (B1581761) or a key precursor. Hydrolases, such as lipases and proteases, are frequently used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. jocpr.com For example, a racemic mixture of an N-protected 2-hydroxymethylmorpholine precursor could be resolved using a lipase (B570770) to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and easily separable.

Alternatively, oxidoreductases can be used for the asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be converted to the target morpholine. jocpr.com For instance, a suitably functionalized ketone could be stereoselectively reduced to an (R)-alcohol using a ketoreductase (KRED) with high enantiomeric excess. This chiral alcohol intermediate then serves as a precursor for the construction of the this compound ring. The advantage of biocatalysis lies in the ability to screen large libraries of enzymes to find one with the desired activity and selectivity for a specific substrate. nih.gov

Development of Precursors and Intermediates for this compound Synthesis

The efficient synthesis of this compound relies heavily on the accessibility of key precursors and intermediates. The choice of precursor is intrinsically linked to the chosen synthetic strategy.

From Chiral Pool: The primary precursor is (R)-alaninol, derived from the natural amino acid (R)-alanine. (R)-alaninol is a versatile building block that contains the required C2 stereocenter and the nitrogen atom of the morpholine ring.

For Asymmetric Catalysis: The key intermediate for asymmetric hydrogenation is an N-protected 2-methyl-3,4-dihydro-2H-1,4-oxazine (also known as 2-methyl-dehydromorpholine). nih.gov This achiral substrate is typically synthesized by the condensation of an N-protected 2-aminoethoxyethanol derivative with propionaldehyde, followed by dehydration.

General Precursors: Vicinal amino alcohols are fundamental precursors for morpholine synthesis in general. researchgate.net For this compound, the key precursor is (R)-1-aminopropan-2-ol. This intermediate can be cyclized by reaction with a two-carbon unit, for instance, via annulation with chloroacetyl chloride followed by reduction. chemrxiv.org

A recently developed green approach utilizes ethylene sulfate (B86663) as a reagent to convert 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.org In this context, (R)-1-aminopropan-2-ol could be reacted with ethylene sulfate to form a zwitterionic intermediate, which then cyclizes upon treatment with a base to furnish this compound. chemrxiv.org

Optimization of Reaction Conditions and Efficiency in this compound Production

In the context of the asymmetric hydrogenation of 2-methyl-dehydromorpholine, extensive optimization is required to achieve high enantiomeric excess (ee). nih.gov The choice of the chiral ligand is paramount. Studies have shown that diphosphine ligands with large bite angles, such as SKP and f-Binaphane, give superior results compared to others like Me-DuPhos or Ph-BPE, which may show no reactivity. nih.gov

Solvent screening is also critical. While the hydrogenation can proceed in various solvents, the choice can significantly impact enantioselectivity. For the SKP-Rh catalyzed hydrogenation, solvents like dichloromethane (B109758) (DCM), toluene, and tetrahydrofuran (B95107) (THF) have been shown to be effective. nih.gov Further optimization involves adjusting hydrogen pressure and reaction time to ensure complete conversion without promoting side reactions or racemization. semanticscholar.org

Modern optimization techniques, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space. nih.gov Instead of varying one factor at a time (OFAT), DoE allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of their interactions and leading to a more robust and optimized process. nih.gov

Table 2: Example of Parameter Screening for a Generic Morpholine Synthesis

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Choice |

| Catalyst | Catalyst A | Catalyst B | Catalyst C | Catalyst B |

| Solvent | Toluene | THF | Acetonitrile | THF |

| Base | K₂CO₃ | tBuOK | Et₃N | tBuOK |

| Temperature | 25 °C | 60 °C | 80 °C | 60 °C |

This table illustrates the concept of optimizing reaction conditions by screening different parameters to maximize yield and selectivity. chemrxiv.orgacs.org

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comnih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis: The use of asymmetric catalysis (Principle 9) is inherently greener than using stoichiometric chiral auxiliaries, as it reduces waste. sigmaaldrich.com Similarly, biocatalytic routes employ renewable and biodegradable enzymes under mild conditions. jocpr.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product (Principle 2). sigmaaldrich.com Addition reactions, such as catalytic hydrogenation, have 100% atom economy. Tandem or one-pot reactions are also beneficial as they reduce the number of workup and purification steps, minimizing solvent use and waste generation. organic-chemistry.org

Safer Solvents and Reagents: A key goal is to replace hazardous solvents and reagents with safer alternatives (Principle 5). nih.gov For N-alkylation steps, dimethyl carbonate (DMC) is considered a green methylating agent, replacing toxic alternatives like methyl halides or dimethyl sulfate. asianpubs.org The development of syntheses in water or other benign solvents is also a primary target.

Energy Efficiency: Conducting reactions at ambient temperature and pressure (Principle 6) reduces energy consumption. sigmaaldrich.com Biocatalytic processes are particularly advantageous in this regard, as they operate under mild physiological conditions. taylorfrancis.com

Use of Renewable Feedstocks: Chiral pool synthesis starting from amino acids (Principle 7) utilizes renewable, bio-based starting materials. mdpi.com

Stereochemical Control and Asymmetric Induction Utilizing R 2 Methylmorpholine

Enantioselective Transformations Mediated by (R)-2-Methylmorpholine Derivatives

While specific examples of enantioselective transformations directly mediated by derivatives of this compound are not extensively documented in readily available literature, the principles of such transformations can be understood through studies on analogous 2-substituted chiral morpholines. One of the most powerful methods for synthesizing chiral molecules is the transition-metal-catalyzed asymmetric hydrogenation. nih.gov This method has been successfully applied to the synthesis of a variety of 2-substituted chiral morpholines with high enantioselectivity. nih.govrsc.orgrsc.org

For instance, the asymmetric hydrogenation of dehydromorpholines catalyzed by a rhodium complex with a large bite angle bisphosphine ligand has been shown to produce 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org The success of these reactions highlights a promising avenue for the application of this compound derivatives. By analogy, a derivative of this compound could potentially be synthesized via asymmetric hydrogenation of a corresponding 2-methyldehydromorpholine precursor.

The following table illustrates the results of asymmetric hydrogenation for various 2-substituted dehydromorpholines, which provides a conceptual basis for what might be expected in transformations involving a 2-methyl substituted system.

| Entry | Substrate (N-substituent) | Ligand | Solvent | Conversion (%) | ee (%) |

| 1 | Cbz | SKP | DCM | >99 | 92 |

| 2 | 4-NO2-C6H4-CO | SKP | DCM | >99 | 85 |

| 3 | iBuOCO | SKP | DCM | >99 | 88 |

| 4 | Boc | SKP | DCM | >99 | 78 |

Data adapted from studies on asymmetric hydrogenation of 2-substituted dehydromorpholines. semanticscholar.org

Another approach to enantioselective synthesis of chiral morpholines is through organocatalytic methods, such as enantioselective chlorocycloetherification, which has been used to access chiral 2,2-disubstituted morpholines. rsc.org

Roles of this compound as a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. york.ac.ukwikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled. Common examples of effective chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. williams.edunih.gov

There is a lack of specific reports in the scientific literature detailing the use of this compound as a chiral auxiliary. However, its structural features—a chiral center adjacent to a nitrogen atom—suggest its potential in this role. The nitrogen atom provides a convenient point of attachment to a substrate, for example, through amide bond formation. The stereocenter at the 2-position, bearing a methyl group, could then influence the facial selectivity of reactions at a nearby prochiral center within the substrate.

The effectiveness of a chiral auxiliary often depends on its ability to form a rigid conformational arrangement with the substrate, thereby creating a significant steric bias for the approach of a reagent. williams.edu For this compound to function effectively as a chiral auxiliary, the methyl group at the C2 position would need to create a sufficiently differentiated steric environment to control the stereochemical outcome of a reaction.

Ligand Design and Application of this compound in Chiral Catalysis

Chiral ligands are crucial components of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereoselectivity of a catalyzed reaction. mdpi.com The design of effective chiral ligands often involves the incorporation of rigid chiral backbones and specific heteroatoms for metal coordination.

While ligands specifically derived from this compound are not prominently featured in the literature, the morpholine (B109124) scaffold, in general, is a component of some chiral ligands. The nitrogen and oxygen atoms of the morpholine ring can act as coordination sites for metal ions. A chiral ligand based on the this compound scaffold would introduce a defined stereocenter close to the metal's coordination sphere.

The development of such ligands would likely involve the functionalization of the nitrogen atom with other coordinating groups, such as phosphines, amines, or oxazolines, to create bidentate or tridentate ligands. The stereochemistry at the 2-position would be expected to influence the conformation of the resulting metal complex and, consequently, the enantioselectivity of the catalytic process. The following table provides examples of different classes of chiral ligands used in asymmetric C-H functionalization, illustrating the diversity of structures that can be employed.

| Ligand Class | Example Ligand | Application |

| Chiral Phosphoric Acids (CPAs) | BINOL-derived CPAs | Enantioselective functionalization of methyl C(sp3)–H bonds |

| Amino Acids | N-Piv-2-methyl-proline | Ir(III)-catalyzed enantioselective C(sp2)–H amidation |

| BINOL-derived Ligands | 3,3′-dichloro-BINOL | Pd(II)-catalyzed enantioselective intramolecular amidation |

This table illustrates general classes of chiral ligands and is not specific to this compound. mdpi.com

Mechanistic Investigations of Asymmetric Induction in this compound Systems

The mechanism of asymmetric induction is the fundamental basis for understanding and predicting the stereochemical outcome of a reaction. wikipedia.org Mechanistic studies in asymmetric synthesis often involve a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate the structure and energetics of transition states. nih.gov

For a hypothetical reaction where an this compound derivative is used, the asymmetric induction would arise from the energetic preference for one diastereomeric transition state over another. The methyl group at the C2 position would play a critical role in differentiating these transition states through steric interactions.

In the context of a chiral ligand derived from this compound, mechanistic investigations would focus on how the stereochemistry of the ligand is transmitted to the substrate through the metal center. This would involve analyzing the geometry of the catalyst-substrate complex and the transition state of the stereodetermining step. For instance, in asymmetric transfer hydrogenation of morpholines, it has been proposed that hydrogen-bonding interactions between the substrate and the catalyst ligand are crucial for achieving high enantioselectivity. organic-chemistry.orgnih.gov A similar principle could be at play in systems involving this compound derivatives, where the morpholine oxygen or a functional group on a ligand could engage in key non-covalent interactions that stabilize the preferred transition state.

Derivatization and Functionalization Strategies of the R 2 Methylmorpholine Core

N-Alkylation and N-Acylation Reactions of (R)-2-Methylmorpholine

The secondary amine of the this compound ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents at the nitrogen atom, thereby influencing the molecule's steric and electronic properties.

N-Alkylation is a common strategy to introduce alkyl, aryl, or other functional groups. This can be achieved through various methods, including reductive amination or nucleophilic substitution with alkyl halides. For instance, the N-methylation of morpholine (B109124), a closely related parent compound, has been extensively studied using various methylating agents like methanol over a CuO–NiO/γ–Al2O3 catalyst, achieving high conversion and selectivity. researchgate.net Another green approach involves the use of dimethyl carbonate, which serves as an effective methylating agent, leading to N-methylmorpholine in high yield. asianpubs.org The N-alkylation of morpholine with benzyl chloride is another example of introducing a bulky substituent at the nitrogen atom. mdpi.com

A general procedure for the N-alkylation of morpholine involves reacting the amine with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. mdpi.com

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| Morpholine, Benzyl chloride | K2CO3, Acetonitrile, reflux | 4-Benzylmorpholine | High | mdpi.com |

| Morpholine, Methanol | CuO–NiO/γ–Al2O3 catalyst, 220 °C | N-Methylmorpholine | 93.8% selectivity | researchgate.net |

| Morpholine, Dimethyl carbonate | Autoclave, ≥ 140 °C | N-Methylmorpholine | 83% | asianpubs.org |

| Morpholine, Paraformaldehyde | Water, 85 °C | N-Methylmorpholine | 98.7% | patsnap.com |

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acylmorpholines are important intermediates in organic synthesis. For example, the acylation of N-aryl systems using acyl chlorides in the presence of a base like triethylamine is a common practice. nih.gov A preparation method for N-acetylmorpholine involves the reaction of morpholine with ethyl acetate in the presence of an ionic liquid catalyst. google.com

| Amine | Acylating Agent | Base/Catalyst | Product | Yield | Reference |

| Morpholine | Ethyl acetate | Ionic liquid | N-Acetylmorpholine | High | google.com |

| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA | N-benzoyl-N-(pyridin-2-ylmethyl)acetamide | 94% | researchgate.net |

Regioselective Functionalization of the this compound Ring System

Beyond modifications at the nitrogen atom, the carbon framework of the this compound ring can be functionalized. Achieving regioselectivity in these transformations is a significant synthetic challenge. One powerful strategy for the regioselective functionalization of N-heterocycles is directed metalation, where a directing group, often an N-Boc (tert-butoxycarbonyl) group, facilitates deprotonation at an adjacent carbon atom.

While specific examples of the regioselective lithiation of N-Boc-(R)-2-methylmorpholine are not extensively documented, the principles can be inferred from studies on analogous N-Boc protected heterocyclic systems like pyrrolidines and piperidines. mdpi.com The N-Boc group can direct lithiation to the adjacent C-3 or C-5 positions. The regioselectivity of this deprotonation can be influenced by the steric and electronic environment of the ring, as well as the nature of the organolithium base and reaction conditions. Subsequent quenching of the lithiated intermediate with an electrophile allows for the introduction of a variety of substituents at a specific carbon atom.

In related systems, such as 1-methoxynaphthalene, the choice of the lithiating agent (n-BuLi vs. t-BuLi) has been shown to control the site of lithiation, leading to either the kinetically or thermodynamically favored product. semanticscholar.org Similarly, in pyridines bearing an oxetane unit, regioselective ortho-lithiation has been achieved using n-butyllithium. nih.gov These studies highlight the potential for achieving regioselective functionalization of the this compound ring through careful selection of protecting groups, reagents, and reaction conditions.

| Heterocycle | Directing Group | Lithiating Agent | Position of Lithiation | Reference |

| 1-Methoxynaphthalene | Methoxy | n-BuLi/TMEDA | 2-position (kinetic) | semanticscholar.org |

| 1-Methoxynaphthalene | Methoxy | t-BuLi | 8-position (thermodynamic) | semanticscholar.org |

| Pyridine-3-oxetane | Oxetane | n-BuLi | 4-position | nih.gov |

| N-Boc-2-phenylpyrrolidine | N-Boc | n-BuLi | 5-position | mdpi.com |

Ring-Opening and Ring-Expansion Transformations of this compound Derivatives

Ring-opening and ring-expansion reactions of morpholine derivatives provide pathways to structurally diverse molecules that may not be easily accessible through other synthetic routes.

Ring-Opening Reactions of morpholine derivatives can be initiated by various reagents. For instance, the ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization, is a well-established method for the synthesis of substituted morpholines. nih.govrsc.org This strategy involves the nucleophilic attack of the alcohol on the activated aziridine ring, leading to an intermediate that subsequently cyclizes to form the morpholine ring. Gold(I) catalysts have also been employed in a tandem nucleophilic ring-opening of aziridines with propargyl alcohols to construct morpholine derivatives. google.comrsc.org Another approach involves the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates to yield morpholine hemiaminals. acs.org While these examples build the morpholine ring, similar principles could be applied to the ring-opening of activated this compound derivatives. For example, N-acylated 2-acylaziridines can undergo ring-opening with acid chlorides, where the aziridinium ion intermediate is opened by a chloride anion. researchgate.net

Ring-Expansion Reactions can transform the six-membered morpholine ring into larger heterocyclic systems, such as diazepines or homomorpholines. While specific examples starting from this compound are not abundant, related transformations in other heterocyclic systems provide a conceptual framework. For instance, the ring expansion of activated quinolines and isoquinolines to benzoazepines has been reported. asianpubs.org Similarly, 3-aminoquinoline-2,4-diones can undergo a base-promoted ring expansion to furnish 1,4-benzodiazepine-2,5-diones. lifechemicals.com The synthesis of 1,4-benzodiazepines has also been achieved via the intramolecular C–N bond coupling and subsequent ring opening of azetidines. mdpi.com These strategies suggest that with appropriate functionalization, the this compound core could potentially be expanded to larger ring systems.

Synthesis of Complex Molecules Incorporating the this compound Stereocenter

The chiral nature of this compound makes it an invaluable building block for the asymmetric synthesis of complex molecules, particularly pharmaceuticals and other biologically active compounds. nih.govportico.org The stereocenter at the C-2 position can be transferred to the final product, influencing its biological activity and specificity.

A notable application of substituted morpholines is in the synthesis of methyl-substituted morpholine acetic acid esters. These compounds are generated with systematic variation in regiochemistry and stereochemistry, providing a diverse library for fragment-based drug discovery. nih.gov The synthesis often starts from enantiomerically pure amino alcohols, which are then cyclized to form the desired morpholine derivatives.

The morpholine motif is present in numerous FDA-approved drugs. e3s-conferences.org For example, derivatives of 2-[(phenoxy)(phenyl)methyl]morpholine are known inhibitors of monoamine reuptake and are used as antidepressants. nih.gov The synthesis of these complex molecules often relies on the stereocontrolled construction of the substituted morpholine core. One approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols to yield chiral morpholines with high diastereoselectivity. banglajol.info Asymmetric hydrogenation of dehydromorpholines catalyzed by a bisphosphine–rhodium complex is another powerful method for obtaining 2-substituted chiral morpholines with excellent enantioselectivities. semanticscholar.orgnih.gov

| Starting Material | Key Transformation | Product | Significance | Reference |

| Enantiopure amino alcohols | Pd-catalyzed carboamination | cis-3,5-disubstituted morpholines | Access to enantiopure substituted morpholines | nih.gov |

| N-allyl-β-amino alcohols | Bromine-induced cyclization | Chiral 3,5-disubstituted morpholines | Diastereoselective synthesis of morpholines | banglajol.info |

| 2-Substituted dehydromorpholines | Asymmetric hydrogenation (SKP–Rh complex) | 2-Substituted chiral morpholines | Enantioselective synthesis (up to 99% ee) | semanticscholar.orgnih.gov |

| Enantiopure amino acids and amino alcohols | Annulation and Michael addition reactions | Methyl-substituted morpholine acetic acid esters | Generation of diverse chemical scaffolds | nih.gov |

Catalytic Applications of R 2 Methylmorpholine and Its Derivatives

Organocatalytic Roles of (R)-2-Methylmorpholine in Synthetic Methodologies

While direct use of this compound as an organocatalyst is not extensively documented, its structural motif is integral to the design of more complex and highly effective chiral organocatalysts. A notable application of such derived catalysts is in the asymmetric Michael addition of aldehydes to nitroolefins, a significant carbon-carbon bond-forming reaction. frontiersin.orgnih.gov

Research has demonstrated that morpholine-based organocatalysts can be synthesized from commercially available amino acids and (R)-epichlorohydrin. frontiersin.org These catalysts, which incorporate a morpholine (B109124) ring system, have shown high efficiency in promoting the 1,4-addition reaction. frontiersin.org The low reactivity often associated with morpholine-enamines, due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen, has been overcome through strategic catalyst design. frontiersin.orgnih.gov

In a model reaction between butyraldehyde (B50154) and trans-β-nitrostyrene, a morpholine-based catalyst synthesized from (S)-phenylalanine and (R)-epichlorohydrin demonstrated excellent conversion and high diastereoselectivity, with good to excellent enantioselectivity. frontiersin.org The presence of a carboxylic acid moiety at the C-2 position of the morpholine ring was found to be crucial for the catalytic activity. frontiersin.org The reaction was typically carried out in the presence of N-methylmorpholine as a base to liberate the free amine of the catalyst. nih.gov

The scope of this catalytic system has been explored with various aldehydes and nitroolefins, showcasing its potential for generating a range of chiral γ-nitroaldehydes. frontiersin.org The results highlight the tunability of the morpholine scaffold in designing organocatalysts for specific asymmetric transformations. frontiersin.org

Below are interactive data tables summarizing the performance of a morpholine-based organocatalyst in the Michael addition reaction.

Table 1: Screening of Reaction Conditions for the Michael Addition of Butyraldehyde to trans-β-Nitrostyrene frontiersin.org

| Entry | Solvent | Conversion (%) | d.r. (syn/anti) | ee (%) (syn) |

| 1 | Toluene | >99 | 92:8 | 80 |

| 2 | CH2Cl2 | >99 | 85:15 | 75 |

| 3 | iPrOH | >99 | 95:5 | 88 |

| 4 | EtOH | >99 | 93:7 | 85 |

| 5 | THF | >99 | 90:10 | 78 |

Reaction conditions: Butyraldehyde (1.0 eq.), trans-β-nitrostyrene (1.5 eq.), Catalyst (1 mol%), N-Methylmorpholine (1 mol%), 40 °C, 12 h.

Table 2: Substrate Scope for the Conjugate Addition of Aldehydes to Nitroolefins Catalyzed by a Morpholine-Based Organocatalyst frontiersin.org

| Entry | Aldehyde | Nitroolefin | Time (h) | Conversion (%) | d.r. (syn/anti) | ee (%) (syn) |

| 1 | Butyraldehyde | trans-β-Nitrostyrene | 24 | >99 | 96:4 | 90 |

| 2 | Pentanal | trans-β-Nitrostyrene | 24 | 95 | 97:3 | 92 |

| 3 | Hexanal | trans-β-Nitrostyrene | 48 | 90 | 98:2 | 94 |

| 4 | Butyraldehyde | trans-4-Chloro-β-nitrostyrene | 24 | >99 | 95:5 | 88 |

| 5 | Butyraldehyde | trans-4-Methyl-β-nitrostyrene | 24 | >99 | 96:4 | 91 |

Reaction conditions: Aldehyde (1.0 eq.), Nitroolefin (1.5 eq.), Catalyst (1-5 mol%), N-Methylmorpholine (1-5 mol%), iPrOH, -10 °C.

Utilization as a Stoichiometric Reagent, Base, or Buffer in Organic Reactions

There is limited information available on the specific use of this compound as a stoichiometric reagent in organic synthesis. However, the broader class of morpholine derivatives, such as N-methylmorpholine (NMM), is widely employed as a base in various chemical transformations. wordpress.comwikipedia.orgatamankimya.com NMM is often favored in base-sensitive reactions, such as peptide couplings, due to its relatively low basicity compared to other tertiary amines like triethylamine. wordpress.com Its role as a base is also evident in the aforementioned organocatalytic Michael addition reactions, where it is used to deprotonate the catalyst. nih.gov

The hydrochloride salt of this compound is commercially available, suggesting its potential use in the preparation of buffer solutions. sigmaaldrich.comachemblock.com3wpharm.comrndmate.com A buffer, which consists of a weak acid and its conjugate base or a weak base and its conjugate acid, is crucial for maintaining a stable pH in many chemical and biochemical reactions. rsc.org While the application of an this compound-based buffer is not explicitly detailed in the available literature, its structure lends itself to this possibility.

Application as a Co-catalyst or Additive in Specific Chemical Transformations (e.g., Oxidations)

The application of this compound as a co-catalyst or additive in chemical transformations is not well-documented. In contrast, a derivative, N-methylmorpholine N-oxide (NMMO), is a widely recognized and commercially important co-oxidant. wikipedia.orgasianpubs.org NMMO is frequently used in stoichiometric amounts to regenerate a primary catalytic oxidant, such as osmium tetroxide in dihydroxylation reactions or tetrapropylammonium (B79313) perruthenate (TPAP) in alcohol oxidations. asianpubs.org This allows for the use of the primary oxidant in catalytic quantities, which is often more economical and environmentally friendly. There is currently no evidence to suggest that this compound itself functions in a similar capacity as a co-catalyst or additive.

Design and Performance of Metal-Complex Catalysts Featuring this compound Ligands

Chiral morpholines, including the this compound scaffold, are valuable precursors for the synthesis of chiral ligands for asymmetric metal catalysis. nih.govrsc.org The stereogenic center in the morpholine ring can induce chirality in the coordination sphere of a metal, thereby enabling enantioselective transformations. nih.govresearchgate.net

One of the key methods for synthesizing 2-substituted chiral morpholines is through the asymmetric hydrogenation of dehydromorpholines. nih.govrsc.org This has been achieved with high yields and excellent enantioselectivities (up to 99% ee) using a rhodium catalyst complexed with a chiral bisphosphine ligand. nih.govrsc.org The resulting enantiomerically pure 2-substituted morpholines can then be further functionalized to create a diverse range of chiral ligands.

While specific examples of metal complexes with this compound as the primary ligand are not prevalent in the literature, the general utility of chiral ligands derived from morpholine skeletons is acknowledged. nih.govresearchgate.net These ligands can coordinate with various transition metals, such as rhodium, palladium, and copper, to form catalysts for a wide array of reactions, including hydrogenations, cross-coupling reactions, and cycloadditions. chemrxiv.orgnih.govmdpi.com The design of such catalysts often focuses on creating a well-defined chiral pocket around the metal center to effectively control the stereochemical outcome of the reaction. The synthesis of a bicyclic morpholine as an intermediate for a chiral ligand that catalyzes the addition of diethylzinc (B1219324) to aromatic aldehydes further underscores the potential of the morpholine framework in the design of effective metal-complex catalysts.

Advanced Spectroscopic and Computational Characterization of R 2 Methylmorpholine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (R)-2-Methylmorpholine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and, crucially, the stereochemical configuration.

The ¹H NMR spectrum of this compound provides initial information on the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. The morpholine (B109124) ring protons typically appear as complex multiplets due to their diastereotopic nature and coupling to each other. The methyl group at the C2 position is expected to appear as a doublet, coupling with the adjacent C2 proton.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are expected: one for the methyl group, and four for the carbons of the morpholine ring (C2, C3, C5, and C6). The chemical shifts are influenced by the proximity of the electronegative oxygen and nitrogen atoms. youtube.com

For a definitive assignment, advanced 2D NMR techniques are employed. sdsu.edunih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically over two or three bonds). It allows for the tracing of the proton connectivity throughout the morpholine ring, for instance, connecting the C2 proton to the C3 protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the morpholine ring and the methyl group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over two or three bonds) between protons and carbons. For example, HMBC can show a correlation from the methyl protons to the C2 carbon of the ring, confirming their connectivity. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly crucial for stereochemical assignment. It identifies protons that are close in space, regardless of whether they are bonded. For this compound, which adopts a chair conformation, NOESY can distinguish between axial and equatorial protons and can show through-space correlations between the methyl group and specific ring protons, helping to confirm the relative stereochemistry. nih.gov

A comprehensive analysis of these 1D and 2D NMR datasets allows for the complete and unambiguous assignment of all proton and carbon chemical shifts and confirms the constitution and relative configuration of the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Morpholine System (Note: This table is illustrative, based on general data for morpholine derivatives, as specific high-resolution data for this compound is not publicly available in the cited literature.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (Example) |

| CH₃ | Doublet | ~18-22 | HSQC: to C-CH₃; HMBC: to C2; NOESY: to axial/equatorial protons on C3/C6 |

| H2 | Multiplet | ~70-75 | HSQC: to C2; COSY: to H3 protons; HMBC: to C3, C6, CH₃ |

| H3 (axial/equatorial) | Multiplets | ~45-50 | HSQC: to C3; COSY: to H2, H5 protons |

| H5 (axial/equatorial) | Multiplets | ~45-50 | HSQC: to C5; COSY: to H3, H6 protons |

| H6 (axial/equatorial) | Multiplets | ~65-70 | HSQC: to C6; COSY: to H5 protons; HMBC: to C2, C5 |

Computational chemistry provides a powerful method for predicting NMR chemical shifts, which can then be compared with experimental data to validate structural and stereochemical assignments. nih.gov The most common approach involves Density Functional Theory (DFT) calculations. aps.org

The process typically involves:

Conformational Search: Identifying the low-energy conformers of this compound, which is expected to exist predominantly in a chair conformation with the methyl group in either an axial or equatorial position.

Geometry Optimization: Optimizing the geometry of each significant conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). rsc.org

NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus using the Gauge-Including Atomic Orbital (GIAO) method at a higher level of theory. unifr.ch

Boltzmann Averaging: The predicted chemical shifts for each conformer are weighted according to their calculated relative energies (Boltzmann distribution) to obtain an averaged, predicted spectrum that can be directly compared to the experimental spectrum measured at a specific temperature.

Linear Scaling: Often, a linear regression analysis is performed by plotting the calculated shielding constants against the experimental chemical shifts for a set of related molecules or for the molecule itself. This can correct for systematic errors in the calculation and improve the accuracy of the prediction. researchgate.net

Discrepancies between the predicted and experimental shifts can provide insights into solvent effects or conformational dynamics not fully captured by the computational model. The strong correlation between correctly calculated and experimental shifts serves as a high-confidence validation of the assigned structure. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and is highly sensitive to its conformational state. mdpi.com The two techniques are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice-versa. spectroscopyonline.com

For this compound, key vibrational modes include:

N-H Stretching: A characteristic band in the FT-IR spectrum, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Bands corresponding to the stretching of the methyl and methylene (B1212753) C-H bonds, usually found between 2800 and 3000 cm⁻¹.

C-O-C Stretching: A strong, characteristic band in the FT-IR spectrum, often around 1100 cm⁻¹, associated with the ether linkage.

C-N Stretching: Vibrations associated with the amine C-N bonds.

Ring Vibrations: Complex "fingerprint" vibrations involving stretching and bending of the entire morpholine ring, which are highly sensitive to the ring's conformation.

Studies on the parent morpholine molecule have shown that vibrational spectroscopy can distinguish between different conformers. nih.gov this compound is expected to exist primarily in a chair conformation. The orientation of the methyl group (equatorial vs. axial) would lead to subtle but measurable differences in the vibrational spectra, particularly in the fingerprint region. By comparing the experimental FT-IR and Raman spectra with spectra calculated for different conformers using DFT, the predominant conformation in the sample can be determined. researchgate.netnih.gov

Table 2: Expected Vibrational Modes for 2-Methylmorpholine (B1581761) Systems (Based on data for morpholine and N-methylmorpholine)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (Stronger Signal) |

| N-H Stretch | 3300 - 3500 | FT-IR |

| C-H Stretch (asymmetric/symmetric) | 2800 - 3000 | Raman / FT-IR |

| CH₂ Scissoring/Bending | 1400 - 1500 | FT-IR |

| C-O-C Stretch (asymmetric) | 1050 - 1150 | FT-IR |

| C-N Stretch | 1020 - 1250 | FT-IR |

| Ring Breathing/Deformation | 800 - 1000 | Raman |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then fragments in a characteristic way. chemguide.co.uk

For this compound (molecular weight: 101.15 g/mol ), the mass spectrum is expected to show:

Molecular Ion Peak (M⁺•): A peak at m/z = 101. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure. libretexts.org

Key Fragmentation Pathways: The fragmentation is driven by the presence of the nitrogen and oxygen heteroatoms.

Alpha-Cleavage: The most common fragmentation for amines and ethers involves the cleavage of a C-C bond adjacent to the heteroatom. fiveable.me For 2-methylmorpholine, cleavage of the C2-CH₃ bond would result in a loss of a methyl radical (•CH₃, 15 Da) to form a stable, resonance-delocalized ion at m/z = 86. Alternatively, cleavage of the C2-C3 bond could lead to the formation of other fragment ions.

Loss of Ring Fragments: The morpholine ring can also fragment through various pathways, leading to the loss of neutral molecules like ethene (C₂H₄, 28 Da) or formaldehyde (B43269) (CH₂O, 30 Da), resulting in smaller fragment ions. libretexts.org

The precise masses of the molecular ion and its fragments can be determined using high-resolution mass spectrometry (HRMS), which provides further confirmation of the elemental composition.

Table 3: Predicted Key Fragments for this compound in EI-MS

| m/z Value | Proposed Fragment | Neutral Loss |

| 101 | [C₅H₁₁NO]⁺• | (Molecular Ion) |

| 86 | [C₄H₈NO]⁺ | •CH₃ |

| 71 | [C₄H₇O]⁺ or [C₃H₅NO]⁺ | •C₂H₄N or •C₂H₄O |

| 57 | [C₃H₇N]⁺• or [C₃H₅O]⁺ | •C₂H₄O or •C₂H₄N |

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive information on bond lengths, bond angles, and torsional angles of this compound.

If a suitable single crystal of this compound or a salt derivative could be grown, X-ray diffraction analysis would unequivocally establish:

The absolute stereochemistry at the C2 chiral center, confirming the (R) configuration.

The preferred conformation of the morpholine ring in the crystal lattice, which is expected to be a chair conformation.

The orientation of the methyl substituent (axial or equatorial) in the solid state.

Intermolecular interactions , such as hydrogen bonding involving the N-H group, which dictate the crystal packing arrangement.

Currently, a search of crystallographic databases reveals no publicly available crystal structure for this compound. The acquisition of such data would be a valuable contribution to the complete characterization of this compound.

Theoretical Chemistry and Computational Modeling of this compound

Theoretical chemistry and computational modeling are essential complements to experimental spectroscopic data, providing insights into the structure, stability, and properties of this compound at an atomic level. nih.gov

Key areas of computational investigation include:

Conformational Analysis: As a substituted cyclohexane-like ring, this compound can exist in several conformations, including chair, boat, and twist-boat forms. Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic conformational search to identify all possible low-energy structures. nih.govcwu.edu For 2-methylmorpholine, the two primary chair conformations—one with the methyl group in an equatorial position and one with it in an axial position—are of key interest. Energy calculations can determine the relative stability of these conformers, with the equatorial conformer generally expected to be lower in energy due to reduced steric hindrance.

Geometric Parameters: Once the minimum energy conformers are identified, their geometries can be fully optimized to predict bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data if available (e.g., from X-ray crystallography).

Spectroscopic Property Prediction: As discussed in section 6.1.2, DFT calculations are widely used to predict NMR chemical shifts. nih.gov Similarly, vibrational frequencies and intensities for both IR and Raman spectra can be calculated for each conformer. nih.gov Comparing these predicted spectra with experimental results helps to confirm the conformational populations and assign the observed spectral bands. researchgate.net

Electronic Properties: Computational models can also be used to calculate various electronic properties, such as the molecular electrostatic potential surface, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insight into the molecule's reactivity.

These computational approaches, when benchmarked against and integrated with experimental spectroscopic data, provide a comprehensive and detailed understanding of the structural and dynamic properties of this compound.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. fiveable.mechemrxiv.org By calculating the electron density, DFT can accurately predict various chemical properties. For this compound, DFT studies are crucial for understanding how the introduction of a methyl group at the C2 position influences the electronic properties of the parent morpholine ring.

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap typically suggests higher reactivity. In this compound, the electron-donating nature of the methyl group is expected to raise the HOMO energy, potentially narrowing the gap and influencing its nucleophilic character.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a high electron density around the oxygen and nitrogen atoms, confirming their roles as primary sites for electrophilic attack and hydrogen bonding.

Global reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity, can also be computed. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity, allowing for comparisons with other related morpholine derivatives. nih.govsemanticscholar.org

| Calculated Parameter | Theoretical Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | +1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 1.9 D | Measure of molecular polarity |

Molecular Dynamics Simulations for Conformational Landscapes

The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. nih.gov Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular motions, allowing for the exploration of the conformational landscape. nih.govchemrxiv.org

For this compound, the six-membered ring predominantly adopts a chair conformation to minimize steric and torsional strain. The presence of the methyl group at the C2 position gives rise to two primary chair conformers: one with the methyl group in an axial position and another with it in an equatorial position. Generally, the equatorial conformer is energetically favored due to the avoidance of 1,3-diaxial interactions that destabilize the axial conformer.

MD simulations can map the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers for interconversion between them (saddle points). frontiersin.org By simulating the molecule's behavior over time in a defined environment (e.g., in a solvent like water), MD can reveal the relative populations of different conformers at a given temperature. Key outputs from these simulations include the root-mean-square deviation (RMSD) to track structural stability and the radius of gyration (Rg) to measure compactness. nih.gov

| Conformer of this compound | Relative Energy (kcal/mol, Illustrative) | Predicted Population at 298 K | Key Feature |

|---|---|---|---|

| Chair (Equatorial CH₃) | 0.00 | ~95% | Most stable conformer; avoids steric clash |

| Chair (Axial CH₃) | ~1.80 | ~5% | Less stable due to 1,3-diaxial interactions |

| Twist-Boat | ~5.50 | <0.1% | Transition state for ring inversion |

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, providing information on transition states and reaction energy profiles that are often difficult to obtain experimentally. nih.govrsc.orgwavefun.com These methods can map the entire reaction pathway, from reactants to products, through the lowest energy path. smu.edu

For reactions involving this compound, such as N-alkylation, acylation, or its participation as a chiral catalyst, quantum calculations can identify the structure of the transition state(s) and compute the associated activation energy. researchgate.net This information is critical for predicting reaction rates and understanding selectivity. For instance, in a reaction where this compound acts as a nucleophile, calculations can model the approach to an electrophile, the formation of a new bond, and any subsequent conformational changes. ucsb.edu

The process involves optimizing the geometries of reactants, products, and transition states on the potential energy surface. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state correctly connects the desired reactants and products. nih.gov The solvent effects, which can significantly influence reaction barriers, are often included using implicit or explicit solvent models. ucsb.edu Such studies can explain, for example, why a particular stereoisomer is formed preferentially in a reaction catalyzed by this compound.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, often performed using DFT, allow for the accurate prediction of various spectroscopic parameters, which is essential for the structural characterization of molecules like this compound. oulu.fi These computational methods can predict NMR chemical shifts, coupling constants, and vibrational frequencies (IR and Raman spectra) with a high degree of accuracy. nih.govresearchgate.net

Predicting the ¹H and ¹³C NMR spectra involves calculating the nuclear magnetic shielding tensors for each atom in the molecule. nih.govliverpool.ac.uk The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are particularly valuable for assigning complex spectra and for distinguishing between different stereoisomers or conformers, as the chemical shifts are highly sensitive to the local electronic environment and molecular geometry. wiley.com

Similarly, the vibrational frequencies and intensities for IR and Raman spectroscopy can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. unito.ityoutube.comresearchgate.net The resulting calculated spectrum can be compared with experimental data to assign specific vibrational modes to observed absorption bands. mit.edu For this compound, this would involve identifying characteristic vibrations such as N-H stretching, C-O-C stretching, and modes associated with the chiral center. Often, calculated frequencies are scaled by an empirical factor to better match experimental results. mit.edu

| Atom in this compound | Predicted ¹³C Chemical Shift (ppm, Illustrative) | Predicted ¹H Chemical Shift (ppm, Illustrative) |

|---|---|---|

| C2 (CH-CH₃) | 78.5 | 3.10 |

| C3 (N-CH₂) | 50.2 | 2.85 (eq), 2.60 (ax) |

| C5 (O-CH₂) | 68.0 | 3.80 (eq), 3.55 (ax) |

| C6 (N-CH₂) | 46.1 | 2.95 (eq), 2.70 (ax) |

| Methyl (CH₃) | 18.9 | 1.15 |

Advanced Synthetic Applications and Method Development Featuring R 2 Methylmorpholine

Utilization in the Synthesis of Diverse Heterocyclic Compound Libraries

The rigid, chiral framework of (R)-2-methylmorpholine makes it an excellent starting point for the generation of diverse heterocyclic compound libraries, which are crucial in drug discovery and materials science. By functionalizing the nitrogen or available carbon positions, chemists can systematically create a multitude of derivatives with varied stereochemistry and substitution patterns.

One prominent strategy involves the elaboration of the morpholine (B109124) core to introduce new heterocyclic systems. For instance, the core structure can be integrated into larger, more complex scaffolds. A notable example is the synthesis of novel N-methylmorpholine-substituted benzimidazolium salts. mdpi.com In this approach, a morpholine unit is attached to a benzimidazole (B57391) core, followed by quaternization to produce a library of salts with potential biological activity, such as α-glucosidase inhibition. mdpi.com This methodology demonstrates how the morpholine moiety can be used as a reliable building block to systematically modify a parent structure, thereby generating a library of compounds for screening purposes.

Another approach focuses on creating diversity around the morpholine ring itself. Research into expanding complex morpholines has shown that starting from precursors like (R)-2-aminopropan-1-ol, it is possible to systematically generate all possible isomers of derivatives such as methyl morpholine-acetic acid esters. This systematic approach to chemical diversity allows for a thorough exploration of the chemical space around the morpholine scaffold.

The value of the morpholine ring as a "privileged scaffold" in medicinal chemistry is well-documented. nih.govresearchgate.net Its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, make it a desirable component in compound libraries designed for biological screening. nih.gov The use of the chiral this compound variant adds a layer of stereochemical complexity, allowing for the creation of enantiomerically pure libraries, which is critical for studying stereospecific interactions with biological targets.

Table 1: Strategies for Heterocyclic Library Generation from Morpholine Scaffolds This interactive table summarizes different synthetic approaches for creating diverse compound libraries.

| Synthetic Strategy | Core Scaffold | Resulting Library | Key Transformation | Reference |

|---|---|---|---|---|

| Heterocycle Elaboration | Morpholine | N-morpholinomethyl-benzimidazolium salts | N-alkylation and quaternization | mdpi.com |

| Scaffold Isomerization | (R)-2-aminopropan-1-ol | Methyl morpholine-acetic acid esters | Annulation and functional group manipulation | |

| Privileged Scaffold Functionalization | Morpholine | Diverse substituted morpholines | N-arylation, N-alkylation | nih.gov |

Applications in Stereoselective Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The inherent chirality of this compound makes it a valuable tool for controlling the stereochemical outcome of chemical reactions. In synthetic chemistry, chiral auxiliaries are temporarily incorporated into a molecule to direct the formation of new stereocenters. wikipedia.orgsigmaaldrich.com While this compound possesses the requisite stereogenic center, its application as a simple, cleavable chiral auxiliary for stereoselective C-C and C-heteroatom bond formation is not as extensively documented as more established systems like Evans oxazolidinones or pseudoephedrine. wikipedia.org

However, the conceptual framework for its use is clear. By converting this compound into an N-acyl derivative, the methyl group at the C-2 position can effectively shield one face of the corresponding enolate. This steric hindrance directs incoming electrophiles to the opposite, less hindered face, thereby controlling the stereochemistry of alkylation or aldol (B89426) reactions at the α-carbon of the acyl group. williams.edu This principle is the foundation of asymmetric synthesis using chiral auxiliaries. sigmaaldrich.com

The potential diastereoselectivity in such reactions would be governed by the ability of the N-acyl-(R)-2-methylmorpholine to form a rigid, chelated intermediate upon deprotonation. The stereochemical outcome would be dictated by the preferential attack of an electrophile from the face opposite the C-2 methyl group. After the desired bond is formed, the auxiliary could be cleaved, typically via hydrolysis, to yield the enantiomerically enriched product and recover the this compound.

While direct, widely-cited examples of this specific application are not prominent in the literature, the underlying principles are fundamental to asymmetric synthesis. The development of chiral auxiliaries is an ongoing field of research, and the structural features of this compound—a single, well-defined stereocenter adjacent to the reactive nitrogen center—make it a candidate for such applications.

Development of Novel Synthetic Methodologies Enhanced by this compound Scaffolds

The unique combination of a rigid heterocyclic structure, a defined stereocenter, and a reactive secondary amine makes the this compound scaffold a valuable platform for the development of new synthetic methodologies. Its primary role in this context is often as a precursor to more complex chiral ligands, catalysts, or reagents that enable or enhance the stereoselectivity of a given transformation.

The synthesis of chiral morpholines itself is an area of active research, indicating a high demand for these building blocks in developing new asymmetric methods. nih.gov For example, novel catalytic asymmetric methods are being developed to produce 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.orgnih.gov These methods often rely on sophisticated transition-metal catalysts paired with chiral ligands. The insights gained from synthesizing these scaffolds can be inverted and applied, using the this compound core as a foundational element for new chiral ligands. By attaching coordinating groups to the morpholine nitrogen or ring, it is possible to design novel ligands for asymmetric catalysis, such as in hydrogenations, hydrosilylations, or C-C coupling reactions.

Furthermore, the conformational rigidity of the morpholine ring is a key attribute. This rigidity can translate to a more ordered transition state in a catalytic cycle, leading to higher levels of stereocontrol. Methodologies that exploit hydrogen-bonding interactions have been shown to be crucial for achieving high enantioselectivity in the synthesis of related heterocycles, a principle that could be leveraged in systems derived from this compound. nih.gov

While this compound may not always be the direct active component in a novel methodology, its role as a versatile and readily available chiral scaffold is critical. It provides an accessible entry point for chemists to build more elaborate systems designed to solve specific challenges in asymmetric synthesis, thereby enhancing the toolbox of modern synthetic chemistry. nih.gov

Strategic Integration of this compound in Complex Total Synthesis Schemes

The total synthesis of complex molecules, particularly natural products and pharmaceuticals, represents the pinnacle of synthetic chemistry, requiring a highly strategic approach to bond formation and stereocontrol. uiowa.edursc.org Chiral building blocks like this compound are invaluable in these endeavors as they allow for the direct incorporation of a stereocenter, often reducing the number of synthetic steps and avoiding costly resolution procedures.

While its appearance in the total synthesis of complex natural products is not widely documented in readily accessible literature, this compound and its derivatives are recognized as crucial intermediates in the synthesis of important pharmaceutical agents. semanticscholar.org The morpholine moiety is a key structural component in numerous marketed drugs due to its ability to impart favorable physicochemical properties. researchgate.netacs.org

For example, chiral 2-substituted morpholines serve as key starting materials for investigational drug candidates. A practical, commercial synthesis was developed for a complex morpholine derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, which served as a key intermediate for a drug candidate in Phase 2 clinical trials. semanticscholar.org This synthesis highlights the industrial relevance of chiral morpholine scaffolds and the importance of developing robust routes to access them.

The strategic advantage of using a pre-formed chiral scaffold like this compound in a complex synthesis is multifold:

Stereochemical Control: It introduces a defined stereocenter early in the synthetic sequence.

Convergence: It allows for a convergent synthesis strategy, where different complex fragments of the target molecule are synthesized separately and then combined.

The continued importance of the morpholine scaffold in medicinal chemistry ensures that this compound will remain a strategically important building block for the efficient and stereocontrolled synthesis of complex, biologically active molecules. nih.gov

Future Research Directions and Emerging Trends in R 2 Methylmorpholine Chemistry

Exploration of Novel Synthetic Pathways to Chiral Methylmorpholine Isomers

A significant emerging trend is the use of transition-metal-catalyzed asymmetric hydrogenation of unsaturated morpholine (B109124) precursors. nih.gov This method is prized for its high efficiency, operational simplicity, and atom economy. researchgate.net Recent studies have demonstrated the successful asymmetric hydrogenation of 2-substituted dehydromorpholines using a bisphosphine-rhodium catalyst. rsc.org This approach has yielded a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. nih.govrsc.org

Another promising direction is the development of organocatalytic enantioselective halocyclization protocols. rsc.org For instance, the use of cinchona alkaloid-derived catalysts has enabled the asymmetric chlorocycloetherification of alkenol substrates to produce chlorinated 2,2-disubstituted morpholines in high yields and enantioselectivities. rsc.org

Future work will likely focus on expanding the substrate scope of these catalytic systems and developing new catalysts that can operate under even milder conditions with broader functional group tolerance. The goal is to create a versatile toolbox of synthetic methods that allow for the predictable and efficient synthesis of any desired chiral methylmorpholine isomer.

| Method | Catalyst Type | Key Features | Reported Enantioselectivity |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | High efficiency, atom economy, post-cyclization functionalization. | Up to 99% ee. nih.gov |

| Organocatalytic Halocyclization | Cinchona Alkaloid Derivative | Access to quaternary stereocenters, mild conditions. | Excellent enantioselectivities reported. rsc.org |

| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | Forms 2-aminomethyl morpholines, high diastereoselectivity. | High levels of diastereoselectivity. nih.gov |

Rational Design of Next-Generation (R)-2-Methylmorpholine-Derived Catalysts

The inherent chirality and structural features of this compound make it an attractive scaffold for the design of novel organocatalysts. While the morpholine ring has been perceived as less reactive in enamine catalysis compared to structures like pyrrolidine, recent studies are challenging this notion. frontiersin.org The lower reactivity is often attributed to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen, which can decrease the nucleophilicity of the resulting enamine. frontiersin.org

Future research is directed towards the rational design of morpholine-based catalysts that overcome these limitations. One successful strategy involves incorporating other functional groups into the catalyst structure to enhance its activity and stereocontrol. For example, β-amino acids with a morpholine core have been developed as effective organocatalysts for the 1,4-addition of aldehydes to nitroolefins, yielding products with excellent yields and high enantioselectivity. frontiersin.org

The design of new chiral phase-transfer catalysts is another active area. nih.govtcichemicals.com By incorporating the this compound unit into larger, structurally rigid frameworks, it is possible to create highly effective catalysts for asymmetric synthesis. rsc.org These next-generation catalysts are being designed for enhanced stability, higher turnover numbers, and applicability under milder, more environmentally friendly conditions, such as in water-rich solvents. tcichemicals.com The development of such catalysts derived from readily available chiral building blocks like this compound is a key trend in sustainable chemistry. frontiersin.org

Investigation of Unexplored Reactivity and Stereoselectivity Patterns of the Core Structure

Understanding the fundamental reactivity and stereochemical preferences of the this compound core is crucial for its application in synthesis. A reaction is stereoselective when it favors the formation of one stereoisomer over another from a single reactant. masterorganicchemistry.comchemistrysteps.com In contrast, a stereospecific reaction is one where stereoisomeric starting materials yield products that are stereoisomers of each other, indicating a specific mechanistic pathway. masterorganicchemistry.com

Future investigations will delve deeper into controlling the stereochemical outcomes of reactions involving the morpholine ring. For example, copper-promoted oxyamination reactions have been used to synthesize 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov Similarly, diastereoselective and even diastereoconvergent syntheses of polysubstituted morpholines have been achieved through the ring-opening of precursors like 2-tosyl-1,2-oxazetidine. acs.orgresearchgate.net The observed stereoselectivities in these reactions are often governed by subtle conformational effects, such as the avoidance of steric strain and the influence of anomeric effects. researchgate.net